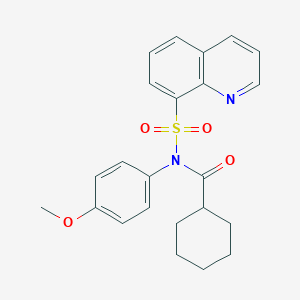
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, this compound has been studied for its ability to inhibit the NF-κB pathway, which is frequently activated in many types of cancer and contributes to tumor growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy. In autoimmune disorders, this compound has been studied for its ability to suppress the immune response and reduce inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding pocket of the IKKβ subunit, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes. In autoimmune disorders, this compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the potential off-target effects of this compound and to identify new therapeutic applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide involves the reaction of 4-methoxyaniline with 8-bromoquinoline in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride and sulfonyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from ethanol or ethyl acetate.
Propiedades
Fórmula molecular |
C23H24N2O4S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3 |
Clave InChI |
IPIPZWUBIRRSHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283999.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)
![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
